molecular formula C8H12N2OS B2799487 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine CAS No. 1250719-00-6

1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine

Cat. No.: B2799487
CAS No.: 1250719-00-6
M. Wt: 184.26
InChI Key: YKJNMGKMGBNRJM-UHFFFAOYSA-N
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Description

Introduction to Pyrano[4,3-d]thiazole Framework

Historical Development of Pyrano-Thiazole Research

The exploration of pyrano-thiazole systems began in the mid-20th century with the isolation of naturally occurring thiazole alkaloids. Early synthetic efforts focused on simple thiazole derivatives, but the 1980s saw increased interest in fused systems due to their enhanced electronic and steric properties. The pyrano[4,3-d]thiazole framework emerged as a distinct subclass in the 2000s, with seminal work by De Andrade et al. demonstrating efficient cyclization strategies using β-keto esters and thiourea derivatives. Recent advances in green chemistry, such as Zn[L-proline]₂-catalyzed cycloadditions, have enabled aqueous-phase syntheses of dihydro pyrano-thiazoles with improved yields.

Structural Classification within Heterocyclic Systems

Pyrano[4,3-d]thiazoles belong to the bicyclic fused heterocycles category, characterized by:

  • Ring fusion : Oxygen-containing pyran (4H,6H,7H) fused with sulfur/nitrogen-containing thiazole
  • Bridgehead atoms : Shared C4 and C3 positions between rings
  • Saturation states : Partial hydrogenation in the pyran moiety

Table 1 : Key Structural Parameters of Pyrano[4,3-d]thiazole Derivatives

Parameter Typical Values Measurement Method
Bond Length (C-S) 1.72–1.78 Å X-ray Crystallography
Dihedral Angle 12.5–18.7° DFT Calculations
Ring Strain Energy 8.3–11.7 kcal/mol Molecular Mechanics

Nomenclature and Positional Isomerism

The IUPAC name follows bridged bicyclic system rules:

  • Base component : Thiazole (higher priority due to S/N heteroatoms)
  • Fused component : Pyrano[4,3-d] indicates fusion at thiazole positions 4 and 3
  • Saturation : 4H,6H,7H specifies hydrogenation states at pyran positions

Positional isomers arise from alternative fusion patterns:

  • Pyrano[2,3-d]thiazole: Fusion at thiazole C2/C3
  • Pyrano[3,4-d]thiazole: Fusion at thiazole C3/C4

Comparative Analysis with Related Heterocyclic Scaffolds

Relation to Thiopyrano[2,3-d]thiazoles

Thiopyrano-thiazoles differ in:

  • Replacement of pyran oxygen with sulfur
  • Altered electronic distribution (S vs O electronegativity)
  • Enhanced π-conjugation in thiopyrano derivatives
Comparison with Other Pyrano-Thiazole Derivatives

Key distinctions include:

  • Pyrano[4,3-d] vs [3,4-d] systems :
    • [4,3-d]: Greater ring strain (9.2 vs 7.8 kcal/mol)
    • [3,4-d]: Improved solubility in polar aprotic solvents
  • Hydrogenation patterns :
    • 4H,6H,7H vs fully aromatic systems
    • Partial saturation reduces aromaticity but improves synthetic accessibility
Position in the Broader Context of Fused Heterocycles

Pyrano[4,3-d]thiazoles occupy a unique niche:

  • Electronic properties : Intermediate between all-oxygen and all-sulfur fused systems
  • Synthetic versatility : Amenable to both microwave-assisted and catalytic methods
  • Structural rigidity : Enhanced compared to monocyclic thiazoles (ΔG~strain~ +4.1 kcal/mol)

Table 2 : Comparative Analysis of Fused Heterocyclic Systems

Property Pyrano[4,3-d]thiazole Thiopyrano[2,3-d]thiazole Pyrido[3,4-d]thiazole
λ~max~ (nm) 278–285 302–310 265–272
LogP 1.8–2.4 2.1–2.7 1.2–1.9
Synthetic Yield (%) 68–92 55–78 72–85

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-5(9)8-10-6-2-3-11-4-7(6)12-8/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJNMGKMGBNRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)COCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyranone compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions, particularly with alkyl halides and acyl chlorides.

Reaction Type Reagents/Conditions Products Yield Reference
AlkylationCH₃I, K₂CO₃, DMF, 80°CN-Methyl derivative78%
AcylationAcetyl chloride, pyridine, RTN-Acetylated product (C₁₃H₁₅N₃O₂S)85%
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂, 0°CN-Tosyl protected amine (C₁₈H₂₁N₃O₃S₂)91%

Key Mechanistic Insight :
The amine's lone pair attacks electrophilic centers, forming intermediates that stabilize via resonance within the thiazole ring . Steric hindrance from the pyrano-thiazole system reduces reactivity at the 2-position compared to simpler thiazoles .

Cyclization and Ring-Opening Reactions

The pyrano-thiazole scaffold undergoes controlled ring-opening under acidic or oxidative conditions.

Reaction Type Conditions Products Application
Acidic Hydrolysis6M HCl, reflux, 4hThiazole-2-carboxylic acid + pyran-derived diolPrecursor for functionalization
Oxidative Ring Expansionm-CPBA, CH₂Cl₂, −20°C7-Membered sulfoxide derivative (C₁₄H₁₆N₂O₂S₂)Bioactive intermediate

Research Finding :
Ring-opening products retain antimicrobial activity when the thiazole moiety remains intact . The diol fragment can be re-cyclized with aldehydes to form new heterocycles .

Condensation Reactions

The amine group facilitates Schiff base formation and heterocyclic condensations.

3.2. Thiazolo[3,2-a]pyrimidinone Formation

  • Reagents : β-Keto esters, N-bromosuccinimide, thiourea

  • Conditions : Microwave irradiation, 15min

  • Products : Fused thiazolo-pyrimidinones with antitumor activity (IC₅₀ = 2.1–8.4 μM)

4.1. Amine Oxidation

Oxidizing Agent Conditions Product Notes
KMnO₄H₂O, 60°C, 2hPyrano-thiazole ketoneOver-oxidation common
TEMPO/NaOClCH₃CN/H₂O, 0°C, 30minN-Oxide derivativeSelective for primary amine

4.2. Reductive Amination

  • Substrates : Ketones (e.g., cyclohexanone)

  • Conditions : NaBH₃CN, MeOH, 12h

  • Yield : 54–72% secondary amines

Metal-Mediated Cross-Coupling

The thiazole sulfur coordinates transition metals, enabling catalytic transformations:

Reaction Catalyst Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃2-Arylpyrano-thiazole amines61–89%
Ullmann CouplingCuI, L-prolineN-Arylated derivatives43–67%

Critical Observation :
Coupling occurs preferentially at the thiazole C-5 position due to electronic directing effects .

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

Derivative Biological Activity Potency
N-Acetylated compoundAntimicrobial (MIC = 8 μg/mL)Comparable to ciprofloxacin
Schiff base adductsAnticancer (HCT-116, IC₅₀ = 4.7 μM)Caspase-3 activation
Sulfonamide derivativesCOX-2 inhibition (IC₅₀ = 0.8 μM)12× selectivity over COX-1

This comprehensive analysis establishes 1-{4H,6H,7H-pyrano[4,3-d] thiazol-2-yl}ethan-1-amine as a versatile building block in medicinal chemistry and materials science. The reactivity patterns enable rational design of derivatives with tailored electronic and steric properties, supported by mechanistic studies and biological validation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those incorporating the pyrano-thiazole moiety. For instance, compounds similar to 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is believed to enhance the interaction with biological targets involved in cancer progression.

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. Research indicates that thiazole-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

  • A study reported that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL against certain bacterial strains .
  • Another investigation found that thiazole-integrated compounds displayed potent antifungal properties with MIC values as low as 5.8 µg/mL .

Anticonvulsant Effects

Thiazole derivatives have been explored for their anticonvulsant properties. In one study involving analogues of thiazoles, a specific compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in a seizure model, indicating significant anticonvulsant activity . This suggests that this compound could be a candidate for further development in treating epilepsy and other seizure disorders.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Modifications on the thiazole ring and the ethanamine side chain can significantly influence their biological activities:

  • The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity.
  • Variations in the alkyl or aryl substituents attached to the thiazole core can affect the potency and selectivity towards specific biological targets.

Case Studies

Study Findings Reference
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines
Antimicrobial ActivityMIC values ranging from 93.7 to 5.8 µg/mL against bacterial and fungal strains
Anticonvulsant ActivityED50 of 18.4 mg/kg in seizure models

Mechanism of Action

The mechanism of action of 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structural Analog: 6,6-Dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine

Molecular Formula : C₈H₁₀N₂OS
Key Differences :

  • Substitution: A dimethyl group at the 6,6-positions replaces the ethanamine moiety.
  • Physicochemical Properties: Melting point: >300°C (vs. unreported for the target compound) .
  • Applications : Used in high-temperature catalytic reactions, contrasting with the target compound’s focus on amine-mediated biological interactions .

Thiazole-Based Analog: N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine

Molecular Formula : C₇H₈N₄S
Key Differences :

  • Core Structure: Simple thiazole ring without fused pyran system.
  • Synthesis: Prepared via reflux of 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) .
  • Properties : Lower molecular weight (180.23 g/mol ) and melting point (108–110°C) compared to the target compound, suggesting reduced structural complexity .

Fused Heterocyclic Analog: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone

Molecular Formula : C₂₈H₂₂N₆O₂S₂
Key Differences :

  • Structural Complexity: Dual pyrazole-thiophene systems with carbonyl linkages.
  • Synthesis: Requires multi-step coupling of bis-enaminones with amino pyrazoles, contrasting with the target compound’s simpler one-pot synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
1-{4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine C₈H₁₀N₂OS 182.24 Unreported Ethanamine, fused pyran-thiazole Pharmaceutical intermediates
6,6-Dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine C₈H₁₀N₂OS 182.24 >300 Dimethyl substitution High-temperature catalysis
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine C₇H₈N₄S 180.23 108–110 Pyrazole-methyl, thiazole Ligand synthesis
(3-Amino-1-phenyl-1H-pyrazol-4-yl)methanone derivative C₂₈H₂₂N₆O₂S₂ 538.64 >300 Carbonyl, pyrazole-thiophene Kinase inhibition

Research Implications and Challenges

  • Bioactivity Gaps : Unlike its analogs (e.g., kinase inhibitors ), the target compound’s biological profile remains underexplored.
  • Synthesis Scalability : High costs and discontinuation issues highlight the need for optimized synthetic routes .
  • Computational Modeling : Tools like SHELX and SIR97 could refine crystallographic data to elucidate structure-activity relationships.

Biological Activity

1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological characterization, and therapeutic potentials of this compound based on diverse research findings.

  • IUPAC Name : 1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanamine
  • Molecular Formula : C₈H₁₂N₂OS
  • Molecular Weight : 184.26 g/mol
  • CAS Number : 1344367-35-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial and antifungal properties. The following sections detail these activities along with relevant case studies and data.

Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial properties of thiazole derivatives, including the compound . The results showed promising antibacterial activity against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.23 - 0.70 mg/mL0.47 - 0.94 mg/mL
Escherichia coliModerate activityVaries by compound
Salmonella TyphimuriumGood activityVaries by compound

The study indicated that the compound's structure plays a crucial role in its efficacy against these bacteria, with specific substituents enhancing or diminishing activity .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. A comparative analysis of various thiazole derivatives indicated that:

Compound Fungal Strain Activity Level
Compound 5Candida albicansHigh
Compound 8Aspergillus nigerModerate

The presence of specific functional groups was noted to enhance antifungal potency significantly .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological characterization of thiazole derivatives:

  • Synthesis and Characterization :
    A study synthesized a series of thiazole-based compounds and evaluated their biological activities through in vitro assays. The synthesized compounds showed varying degrees of antibacterial and antifungal activities, with some exhibiting MIC values as low as 0.23 mg/mL against certain bacterial strains .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can interact effectively with bacterial enzymes, which could explain its antimicrobial properties .

Q & A

Synthesis and Optimization

Q: What synthetic routes and reaction conditions are optimal for preparing 1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine with high purity? A:

  • Key Steps :
    • Precursor Selection : Start with a pyrano-thiazole core (e.g., 6,6-dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine ) and functionalize the 2-position via nucleophilic substitution or coupling reactions.
    • Amine Introduction : React with ethylamine derivatives under reflux in aprotic solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃ to introduce the ethanamine moiety.
    • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
  • Optimization : Adjust reaction temperature (70–90°C) and solvent polarity to enhance yield (reported 60–75% for analogous compounds ). Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).

Structural Characterization

Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound? A:

  • Experimental Techniques :
    • ¹H/¹³C NMR : Identify protons on the ethanamine chain (δ 2.8–3.2 ppm for CH₂NH₂) and pyrano-thiazole ring (δ 4.5–5.5 ppm for pyran protons) .
    • Mass Spectrometry : ESI-MS expected molecular ion [M+H]⁺ at m/z 211.1 (calculated for C₁₀H₁₄N₂OS).
  • Computational Tools :
    • DFT Calculations : Compare experimental NMR shifts with simulated spectra (B3LYP/6-311+G(d,p) basis set) .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent? A:

  • Kinase Inhibition :
    • Enzyme Assays : Use ADP-Glo™ kinase assays (e.g., EGFR or CDK2) with IC₅₀ determination .
    • Cell-Based Assays : Test antiproliferative effects on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Antimicrobial Screening :
    • MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

Handling Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activities across studies? A:

  • Critical Parameters :
    • Assay Conditions : Compare pH, temperature, and solvent (e.g., DMSO concentration) variations affecting activity .
    • Structural Analogues : Analyze substituent effects (e.g., methyl vs. ethyl groups on pyrano-thiazole) using SAR studies .
  • Case Study : Pyrazole derivatives with similar scaffolds show variable IC₅₀ values (0.5–10 µM) depending on substituent positioning .

Computational Modeling

Q: Which computational strategies predict the compound’s interaction with biological targets? A:

  • Docking Studies :
    • Software : AutoDock Vina or Schrödinger Suite for binding mode prediction in kinase pockets (e.g., PDB ID: 1M17) .
    • Key Interactions : Hydrogen bonding between the amine group and kinase hinge region (e.g., Met769 in EGFR) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Derivative Synthesis for Enhanced Bioavailability

Q: What strategies improve the pharmacokinetic profile of this compound? A:

  • Structural Modifications :
    • Fluorination : Introduce CF₃ or F groups to the ethanamine chain to enhance metabolic stability (e.g., 2-fluoroethyl analogues ).
    • Prodrug Design : Convert the amine to a hydrochloride salt or carbamate for improved solubility .
  • In Vivo Testing : Assess oral bioavailability in rodent models using LC-MS/MS quantification of plasma concentrations .

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